molecular formula C10H10BrNO5 B1632624 Ethyl 2-(4-bromo-2-nitrophenoxy)acetate CAS No. 528892-33-3

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Cat. No. B1632624
Key on ui cas rn: 528892-33-3
M. Wt: 304.09 g/mol
InChI Key: SRRPEZQNZGHKTA-UHFFFAOYSA-N
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Patent
US09023843B2

Procedure details

To a solution of 4-bromo-2-nitro-phenol (3.28 g, 15.0 mmol, 1 equiv) in dimethylformamide (40 mL) at 23° C. was added potassium carbonate (4.14 g, 30 mmol, 2 equiv) followed by ethyl bromoacetate (1.84 mL, 16.6 mmol, 1.1 equiv). The resulting mixture was warmed to 60° C. (oil bath) for 90 min then cooled to 23° C. The reaction mixture was partitioned between ethyl acetate:heptane (1:1) and water (100 mL each). The organic layer was separated and washed successively with water, saturated brine solution (100 ml, each) then dried (MgSO4), filtered and concentrated to give 4.50 g (11.5 mmol, 77%) of the product as a yellow oil.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CN(C)C=O>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
4.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.84 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 23° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate:heptane (1:1) and water (100 mL each)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with water, saturated brine solution (100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each) then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.5 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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